2-Propylthio-5-trifluoromethylpyridine-3-boronic acid
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Overview
Description
2-Propylthio-5-trifluoromethylpyridine-3-boronic acid is a chemical compound with the molecular formula C9H11BF3NO2S. It is a boronic acid derivative, which is known for its utility in various organic synthesis reactions, particularly in the field of medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylthio-5-trifluoromethylpyridine-3-boronic acid typically involves the reaction of 2-Propylthio-5-trifluoromethylpyridine with a boronic acid derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is performed under mild conditions, making it suitable for the synthesis of various boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Propylthio-5-trifluoromethylpyridine-3-boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the boronic acid group.
Substitution: Various nucleophiles can substitute the boronic acid group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-Propylthio-5-trifluoromethylpyridine-3-boronic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in synthesizing pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Propylthio-5-trifluoromethylpyridine-3-boronic acid involves its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction mechanism includes the oxidative addition of the boronic acid to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropylthio-5-trifluoromethylpyridine-3-boronic acid
- 2-Propylthio-5-trifluoromethylpyridine-4-boronic acid
Uniqueness
2-Propylthio-5-trifluoromethylpyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other boronic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
[2-propylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3NO2S/c1-2-3-17-8-7(10(15)16)4-6(5-14-8)9(11,12)13/h4-5,15-16H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODNOVPEGNYLMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1SCCC)C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681528 |
Source
|
Record name | [2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-56-8 |
Source
|
Record name | Boronic acid, B-[2-(propylthio)-5-(trifluoromethyl)-3-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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